- Correlating molecular structure to field-effect mobility: the investigation of side-chain functionality in phenylene-thiophene oligomers, Polymer Preprints (American Chemical Society, 2007, 48(2), 69-70

Cas no 938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester)

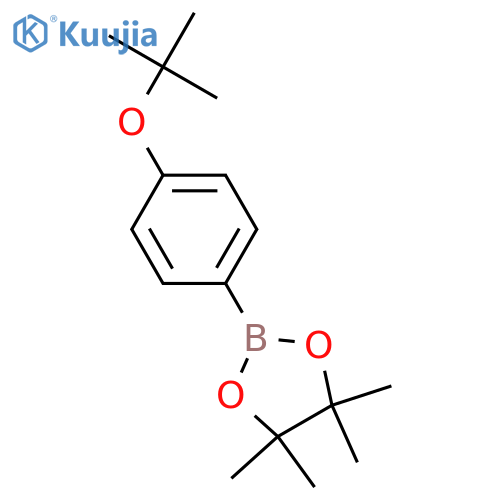

938063-51-5 structure

Nome del prodotto:4-tert-Butoxyphenylboronic Acid Pinacol Ester

Numero CAS:938063-51-5

MF:C16H25BO3

MW:276.178905248642

MDL:MFCD08741438

CID:839812

PubChem ID:17750523

4-tert-Butoxyphenylboronic Acid Pinacol Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-TERT-BUTOXYPHENYLBORONIC ACID PINACOL ESTER

- 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4-(tert-Butoxy)phenylboronic Acid Pinacol Ester

- 4-TERT-BUTOXYBENZENEBORONIC ACID, PINACOL ESTER

- 4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane

- 2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- OR3161

- 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- FCH2821181

- 4,4,5,5-tetrameth

- 2-[4-(1,1-Dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 938063-51-5

- CS-0089490

- H10630

- AKOS005254985

- 4-TERT-BUTOXYBENZENEBORONIC ACID PINACOLESTER

- 4-tert-Butoxybenzeneboronic acid pinacol ester

- DA-22115

- SY033686

- Z2044787321

- MFCD08741438

- DTXSID90590561

- EN300-317185

- 4-(tert-Butoxy)phenylboronicAcidPinacolEster

- GS-6189

- 4-tert-Butoxyphenylboronic Acid Pinacol Ester

-

- MDL: MFCD08741438

- Inchi: 1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3

- Chiave InChI: MJXCVJJOCYCOQE-UHFFFAOYSA-N

- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=CC(OC(C)(C)C)=CC=1

Proprietà calcolate

- Massa esatta: 276.19000

- Massa monoisotopica: 276.1896748g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 20

- Conta legami ruotabili: 3

- Complessità: 322

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 27.7

Proprietà sperimentali

- Punto di ebollizione: 357.6±25.0°C at 760 mmHg

- PSA: 27.69000

- LogP: 3.16310

4-tert-Butoxyphenylboronic Acid Pinacol Ester Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Sealed in dry,2-8°C

4-tert-Butoxyphenylboronic Acid Pinacol Ester Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-tert-Butoxyphenylboronic Acid Pinacol Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317185-5.0g |

2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

938063-51-5 | 95.0% | 5.0g |

$92.0 | 2025-03-19 | |

| abcr | AB245486-5 g |

4-tert-Butoxybenzeneboronic acid, pinacol ester; . |

938063-51-5 | 5g |

€399.00 | 2023-04-27 | ||

| TRC | B809353-50mg |

4-tert-Butoxyphenylboronic Acid Pinacol Ester |

938063-51-5 | 50mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1052989-1g |

4-tert-Butoxyphenylboronic acid pinacol ester |

938063-51-5 | 97% | 1g |

$350 | 2024-06-05 | |

| Apollo Scientific | OR3161-500mg |

4-(tert-Butoxy)benzeneboronic acid, pinacol ester |

938063-51-5 | 500mg |

£52.00 | 2023-04-17 | ||

| Apollo Scientific | OR3161-250mg |

4-(tert-Butoxy)benzeneboronic acid, pinacol ester |

938063-51-5 | 250mg |

£11.00 | 2024-05-25 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39370-5g |

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

938063-51-5 | 97% | 5g |

¥654.0 | 2023-09-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD240100-250mg |

4-(tert-Butoxy)phenylboronic Acid Pinacol Ester |

938063-51-5 | 97% | 250mg |

¥56.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1052989-5g |

4-tert-Butoxyphenylboronic acid pinacol ester |

938063-51-5 | 97% | 5g |

$860 | 2024-06-05 | |

| eNovation Chemicals LLC | D251058-0.25g |

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

938063-51-5 | 97% | 0.25g |

$200 | 2023-09-02 |

4-tert-Butoxyphenylboronic Acid Pinacol Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 h, rt → 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 h, rt → 80 °C

Riferimento

- Correlating Molecular Structure to Field-Effect Mobility: The Investigation of Side-Chain Functionality in Phenylene-Thiophene Oligomers and Their Application in Field Effect Transistors, Chemistry of Materials, 2007, 19(9), 2342-2351

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Zinc triflate Solvents: Toluene ; 12 h, 40 °C

Riferimento

- Zn- and Cu-Catalyzed Coupling of Tertiary Alkyl Bromides and Oxalates to Forge Challenging C-O, C-S, and C-N Bonds, Organic Letters, 2021, 23(3), 1005-1010

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, compd. with … Solvents: Fluorobenzene ; 15 min, 20 °C; 24 h, 20 °C

Riferimento

- A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols, Journal of Organic Chemistry, 2021, 86(6), 4877-4882

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,3-Dioxane ; 4 h, 90 °C

Riferimento

- Polymerizable compounds having high- and low-reactivity groups, polymerizable compositions containing them, liquid crystal composites and optically anisotropic materials comprising them, liquid crystal displays using them, and their use, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cesium fluoride , Trimethyl(2,2,2-trifluoroethoxy)silane Catalysts: Dichlorobis(trimethylphosphine)nickel Solvents: Tetrahydrofuran ; 12 h, 100 °C

Riferimento

- Preparation of phenylboronic acid cyclic esters, Japan, , ,

4-tert-Butoxyphenylboronic Acid Pinacol Ester Raw materials

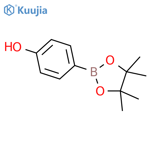

- 4-Hydroxyphenylboronic acid pinacol ester

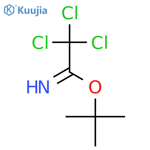

- tert-butyl 2,2,2-trichloroethanecarboximidate

- Bis(pinacolato)diborane

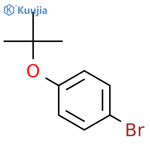

- 1-Bromo-4-tert-butoxybenzene

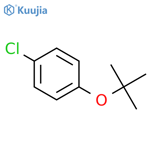

- 1-tert-Butoxy-4-chlorobenzene

4-tert-Butoxyphenylboronic Acid Pinacol Ester Preparation Products

4-tert-Butoxyphenylboronic Acid Pinacol Ester Letteratura correlata

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester) Prodotti correlati

- 936250-18-9(3-Cyanomethoxyphenylboronic acid, pinacol ester)

- 475272-13-0(4-Cyanomethoxyphenylboronic acid, pinacol ester)

- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)

- 325142-84-5(3-Methoxyphenylboronic acid pinacol ester)

- 864772-18-9(4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane)

- 2229573-42-4(N-methyl-1-(2-methyl-2H-indazol-3-yl)methylcyclopropan-1-amine)

- 2097371-73-6(N-(4-Dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline)

- 2171359-94-5(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

- 944900-42-9(2-Methoxy-5-(trifluoromethyl)pyridin-3-amine)

- 941888-59-1(methyl 3-(2-ethoxyphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938063-51-5)4-tert-Butoxyphenylboronic Acid Pinacol Ester

Purezza:99%

Quantità:25g

Prezzo ($):444.0